molecular formula C12H16BrNO4 B14918237 4-bromo-N-(3-hydroxypropyl)-3,5-dimethoxybenzamide

4-bromo-N-(3-hydroxypropyl)-3,5-dimethoxybenzamide

Cat. No.: B14918237
M. Wt: 318.16 g/mol
InChI Key: AKJXDLWRDOMGJY-UHFFFAOYSA-N
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Description

4-bromo-N-(3-hydroxypropyl)-3,5-dimethoxybenzamide is an organic compound with a complex structure that includes bromine, hydroxypropyl, and dimethoxybenzamide groups

Preparation Methods

The synthesis of 4-bromo-N-(3-hydroxypropyl)-3,5-dimethoxybenzamide typically involves multiple steps, including the bromination of a benzamide precursor followed by the introduction of hydroxypropyl and dimethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Chemical Reactions Analysis

4-bromo-N-(3-hydroxypropyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-bromo-N-(3-hydroxypropyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemical products.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-hydroxypropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-bromo-N-(3-hydroxypropyl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:

    4-bromo-N-(3-hydroxypropyl)benzamide: This compound lacks the dimethoxy groups, which may result in different chemical properties and applications.

    4-bromo-N-(3-hydroxypropyl)-1-naphthalenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16BrNO4

Molecular Weight

318.16 g/mol

IUPAC Name

4-bromo-N-(3-hydroxypropyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C12H16BrNO4/c1-17-9-6-8(7-10(18-2)11(9)13)12(16)14-4-3-5-15/h6-7,15H,3-5H2,1-2H3,(H,14,16)

InChI Key

AKJXDLWRDOMGJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)NCCCO

Origin of Product

United States

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